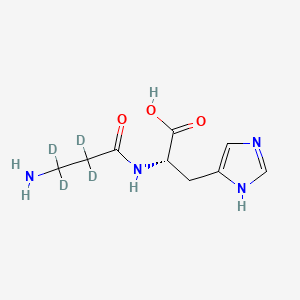

L-Carnosine-d4

Description

Properties

IUPAC Name |

(2S)-2-[(3-amino-2,2,3,3-tetradeuteriopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1/i1D2,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-IMRHFWKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)C([2H])([2H])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of L-Carnosine-d4

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of this compound. This deuterated analog of L-Carnosine serves as a critical internal standard for accurate quantification in various biological matrices, aiding in metabolic studies, pharmaceutical research, and quality control workflows.

Core Chemical and Physical Properties

This compound, also known as (2S)-2-(3-Aminopropanamido-2,2,3,3-d4)-3-(1H-imidazol-4-yl)propanoic acid, is a stable isotope-labeled form of L-Carnosine.[1] The deuterium labeling on the β-alanyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₀D₄N₄O₃[2][3] |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 2714339-90-7 |

| Appearance | White to Off-White Solid |

| Purity | ≥99% deuterated forms (d₁-d₄) |

| Solubility | PBS (pH 7.2): 10 mg/mL; Water: Slightly soluble |

| Storage Temperature | 2-8 °C |

| InChI Key | CQOVPNPJLQNMDC-IMRHFWKNSA-N |

| SMILES | [2H]C([2H])(N)C([2H])([2H])C(=O)N--INVALID-LINK--C(=O)O |

| Stability | Stable under recommended storage conditions. No hazardous decomposition products are known. |

| Predicted Boiling Point | 656.2 ± 55.0 °C (at 760 Torr) |

| Predicted Density | 1.376 ± 0.06 g/cm³ (at 25 °C) |

Application in Analytical Quantification

This compound is primarily utilized as an internal standard for the precise quantification of endogenous L-Carnosine in biological and pharmaceutical samples using isotope dilution mass spectrometry. Its robust isotopic labeling ensures accuracy, traceability, and consistency in methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic profiling, biomarker quantification, and metabolism studies.

Caption: General workflow for quantifying L-Carnosine using this compound as an internal standard.

Experimental Protocols

The quantification of L-Carnosine using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative methodologies.

Sample Preparation: Protein Precipitation

This is a common method for extracting L-Carnosine and its internal standard from biological matrices like plasma or tissue homogenates.

-

Homogenization: Tissues are homogenized in an appropriate buffer.

-

Spiking: A known concentration of this compound (internal standard) is added to the sample (e.g., plasma or tissue homogenate).

-

Precipitation: Add a cold organic solvent, such as acetonitrile (typically 10 volumes), to the sample to precipitate proteins.

-

Incubation & Centrifugation: The mixture is incubated (e.g., 10 minutes at 4°C) and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Collection: The resulting supernatant, containing the analyte and internal standard, is collected for analysis.

Analytical Methods

Several methods are available for the analysis of L-Carnosine, with this compound serving as the internal standard.

| Method | Column | Mobile Phase Example | Detection |

| HPLC-UV | Primesep 100 (4.6 x 150 mm, 5 µm) | 20% Acetonitrile, 80% Water, 0.6% TFA | UV at 215 nm |

| HPLC-UV (NH₂ Column) | NH₂ column (4.6 x 200 mm, 5 µm) | 44% Acetonitrile, 56% 40 mM Dipotassium hydrogen phosphate (pH 6.3) | UV at 210 nm |

| LC-MS/MS (HILIC) | Hypersil Gold HILIC (2.1 x 150 mm, 3 µm) | Gradient elution with acetonitrile and a buffer (e.g., ammonium formate) | ESI-MS/MS (MRM) |

| LC-MS/MS (Targeted MRM) | N/A | N/A | ESI-MS/MS (MRM) |

Detailed Protocol: LC-MS/MS with Multiple Reaction Monitoring (MRM)

The MRM technique provides high sensitivity and selectivity for quantification.

-

Chromatography: The sample extract is injected into an HPLC system, often with a HILIC column for good retention of the polar carnosine molecule. A gradient elution is typically used to separate the analyte from other matrix components.

-

Ionization: The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Mass Spectrometry:

-

The mass spectrometer is operated in MRM mode.

-

The first quadrupole (Q1) is set to isolate the precursor ion (m/z) of the analyte and the internal standard. For L-Carnosine, precursor ions can include [M+H]⁺ (m/z 227.2), the deaminated form (m/z 210.2), and the sodium adduct [M+Na]⁺ (m/z 249.2). For this compound, the expected precursor ion [M+H]⁺ would be m/z 231.2.

-

The selected precursor ions are fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) is set to monitor specific product ions (transitions). Common transitions for L-Carnosine are m/z 110.1 and m/z 156.2. The same transitions would be monitored for this compound.

-

-

Quantification: The peak areas of the specific transitions for both L-Carnosine and this compound are measured. The ratio of the analyte peak area to the internal standard peak area is used for quantification against a standard curve.

Biological Context: The Role of L-Carnosine

This compound is used to study the dynamics of L-Carnosine, a dipeptide with a multitude of physiological functions. It is synthesized from β-alanine and L-histidine by the enzyme carnosine synthase and is highly concentrated in muscle and brain tissues. Its degradation is catalyzed by the enzyme carnosinase.

Caption: Biosynthesis and degradation pathway of L-Carnosine.

L-Carnosine exhibits a range of protective biological activities, making its accurate measurement important in many disease models. Its key roles include:

-

Antioxidant Activity: L-Carnosine directly scavenges reactive oxygen species (ROS) and reactive carbonyl species (RCS). It can also indirectly exert antioxidant effects by modulating the Nrf2 pathway, a key regulator of the cellular antioxidant response.

-

Anti-glycation: It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.

-

pH Buffering: In muscle tissue, it acts as an important intracellular pH buffer.

-

Neuroprotection: It functions as a putative neurotransmitter and can modulate the glutamatergic system in the central nervous system.

-

Metal Chelation: The imidazole ring of the histidine residue allows carnosine to chelate divalent metal ions like copper and zinc.

Caption: Antioxidant mechanisms of L-Carnosine.

This technical guide provides essential information for the effective use of this compound in research and development. Its application as an internal standard is fundamental for achieving reliable and reproducible quantification of L-Carnosine, thereby facilitating a deeper understanding of the dipeptide's therapeutic potential and physiological roles.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of L-Carnosine-d4

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and isotopic labeling of L-Carnosine-d4. This compound serves as an essential internal standard for the accurate quantification of L-carnosine in various biological matrices by mass spectrometry-based methods. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data to assist researchers in the preparation and application of this isotopically labeled dipeptide.

Introduction to L-Carnosine and Isotopic Labeling

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in muscle and brain tissues. It exhibits a range of physiological functions, including antioxidant, anti-glycation, and pH-buffering activities. Due to its therapeutic potential, the accurate quantification of L-carnosine in biological samples is crucial for pharmacokinetic, metabolomic, and clinical studies.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry.[1] this compound, in which four hydrogen atoms on the β-alanine moiety are replaced with deuterium, is an ideal internal standard as it co-elutes with the unlabeled analyte during chromatography and exhibits a distinct mass shift, enabling precise and accurate quantification.

Synthetic Strategy for this compound

The synthesis of this compound is analogous to the synthesis of unlabeled L-Carnosine, with the key difference being the use of isotopically labeled β-alanine as a starting material. The general strategy involves a peptide coupling reaction between a protected, deuterated β-alanine derivative and L-histidine. A common and effective approach involves the following key steps:

-

Protection of the amino group of β-alanine-d4: To prevent self-coupling and other side reactions, the amino group of β-alanine-2,2,3,3-d4 is protected, often with a phthalyl group.

-

Activation of the carboxyl group: The carboxylic acid of the protected β-alanine-d4 is activated to facilitate the formation of the amide bond with the amino group of L-histidine.

-

Peptide coupling: The activated, protected β-alanine-d4 is reacted with L-histidine to form the protected this compound dipeptide.

-

Deprotection: The protecting group is removed from the N-terminus to yield the final product, this compound.

This synthetic approach is reliable and allows for the preparation of high-purity this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| β-Alanine-2,2,3,3-d4 | Commercially Available | ≥98% isotopic purity |

| L-Histidine | Sigma-Aldrich | ≥99% |

| Phthalic Anhydride | Acros Organics | 99% |

| Glacial Acetic Acid | Fisher Scientific | ACS Grade |

| Thionyl Chloride | Alfa Aesar | 99% |

| Dioxane | EMD Millipore | Anhydrous |

| Hydrazine Hydrate | Sigma-Aldrich | 98% |

| Ethanol | Decon Labs | 200 Proof |

| Diethyl Ether | Fisher Scientific | ACS Grade |

| Sodium Bicarbonate | J.T. Baker | ACS Grade |

Synthesis of N-Phthaloyl-β-alanine-2,2,3,3-d4

-

In a round-bottom flask equipped with a reflux condenser, a mixture of β-alanine-2,2,3,3-d4 (1.0 eq) and phthalic anhydride (1.05 eq) in glacial acetic acid is heated to reflux for 3 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the solid precipitate is collected by vacuum filtration.

-

The crude product is washed with cold water and diethyl ether and then dried under vacuum to yield N-phthaloyl-β-alanine-2,2,3,3-d4 as a white solid.

Synthesis of N-Phthaloyl-β-alanyl-2,2,3,3-d4 chloride

-

N-phthaloyl-β-alanine-2,2,3,3-d4 (1.0 eq) is suspended in anhydrous dioxane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Thionyl chloride (1.2 eq) is added dropwise to the suspension with stirring.

-

The reaction mixture is heated to 50-60 °C and stirred for 2 hours, during which the solid dissolves.

-

After the reaction is complete, the excess thionyl chloride and dioxane are removed under reduced pressure to yield the crude N-phthaloyl-β-alanyl-2,2,3,3-d4 chloride, which is used in the next step without further purification.

Coupling of N-Phthaloyl-β-alanyl-2,2,3,3-d4 chloride with L-Histidine

-

L-Histidine (1.0 eq) is dissolved in a saturated aqueous solution of sodium bicarbonate.

-

The solution is cooled in an ice bath, and the crude N-phthaloyl-β-alanyl-2,2,3,3-d4 chloride, dissolved in a minimal amount of anhydrous dioxane, is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at 0-5 °C for 1 hour and then at room temperature for an additional 3 hours.

-

The mixture is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to give crude N-phthaloyl-L-Carnosine-d4.

Deprotection to Yield this compound

-

The crude N-phthaloyl-L-Carnosine-d4 (1.0 eq) is suspended in ethanol in a round-bottom flask.

-

Hydrazine hydrate (1.5 eq) is added to the suspension.

-

The mixture is heated to reflux for 2 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a minimal amount of hot water and recrystallized by the addition of ethanol.

-

The crystalline this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Specification |

| Chemical Formula | C₉H₁₀D₄N₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity (by HPLC) | ≥98% |

| Appearance | White to off-white solid |

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺: m/z 231.1

-

Observed [M+H]⁺: Consistent with the expected mass, confirming the incorporation of four deuterium atoms.

¹H NMR Spectroscopy (in D₂O):

-

The proton signals corresponding to the β-alanine methylene groups will be absent, confirming deuteration at the 2 and 3 positions.

-

The signals for the L-histidine moiety should be present and consistent with the structure of L-Carnosine.

¹³C NMR Spectroscopy (in D₂O):

-

The carbon signals for the deuterated methylene groups of the β-alanine moiety will exhibit splitting due to C-D coupling or may be significantly attenuated.

-

The signals for the L-histidine and carbonyl carbons should be consistent with the L-Carnosine structure.

Diagrams

Synthetic Workflow

References

The Biological Functions of Deuterated L-Carnosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is an endogenous antioxidant and anti-glycating agent with neuroprotective properties.[1] Its therapeutic potential is often limited by its rapid enzymatic hydrolysis in the body. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, has emerged as a strategy to enhance the pharmacokinetic profiles of drug candidates by slowing their metabolism. This technical guide explores the biological functions of deuterated L-Carnosine, summarizing the current understanding of its synthesis, stability, and potential therapeutic advantages. Due to the limited direct research on the functional effects of deuterated L-Carnosine, this guide primarily details the established biological activities of L-Carnosine and discusses the potential impact of deuteration based on the kinetic isotope effect and available comparative studies.

Introduction to L-Carnosine and the Rationale for Deuteration

L-Carnosine is naturally present in high concentrations in excitable tissues such as muscle and brain.[1][2] Its biological activities include scavenging of reactive oxygen species (ROS), chelation of metal ions, and inhibition of advanced glycation end-product (AGE) formation.[2][3] These properties make it a promising candidate for the treatment of various conditions associated with oxidative stress and glycation, including neurodegenerative diseases, diabetes complications, and aging.

The primary challenge in the therapeutic application of L-Carnosine is its rapid degradation by the enzyme carnosinase, which is particularly abundant in human serum. This enzymatic hydrolysis cleaves L-Carnosine into its constituent amino acids, β-alanine and L-histidine, reducing its bioavailability and therapeutic efficacy.

Deuteration is a strategy employed in medicinal chemistry to improve the metabolic stability of drugs. The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic cleavage due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy for cleavage, which can lead to a reduced rate of metabolism and prolonged half-life of the drug. This guide focuses on the biological implications of deuterating L-Carnosine.

Synthesis and Physicochemical Properties

The synthesis of L-Carnosine can be achieved through several methods, including chemical and enzymatic approaches. Chemical synthesis often involves the protection of the amino and carboxyl groups of the constituent amino acids, followed by peptide bond formation and deprotection. Enzymatic synthesis using L-carnosine synthase offers a more direct route.

The synthesis of deuterated L-Carnosine involves the use of deuterated precursors. For instance, deuterated pyrrolylcarnosine has been synthesized using deuterium gas and heavy water (D₂O) as deuterium sources through isotope exchange methods. These methods can achieve high levels of deuterium incorporation.

Table 1: Physicochemical Properties of L-Carnosine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₄O₃ | |

| Molar Mass | 226.23 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

Biological Functions

The biological functions of deuterated L-Carnosine are presumed to be similar to those of its non-deuterated counterpart, with the primary difference being its enhanced stability against enzymatic degradation. The following sections detail the key biological activities of L-Carnosine.

Enhanced Pharmacokinetics and Enzymatic Stability

The key advantage of deuterated L-Carnosine lies in its increased resistance to hydrolysis by carnosinase. While direct quantitative comparisons of enzymatic stability between deuterated and non-deuterated L-Carnosine are limited, the principle of the kinetic isotope effect suggests a slower rate of degradation.

A comparative study on the D-isomer of carnosine (which is not a substrate for carnosinases) and L-carnosine in mice showed similar pharmacokinetics and efficacy against experimental stroke. However, the authors suggest that in humans, who have much higher levels of serum carnosinases, D-carnosine may have a more favorable pharmacokinetic profile. Deuteration of L-Carnosine at metabolically sensitive positions is expected to confer a similar advantage by reducing its susceptibility to carnosinase, thereby prolonging its half-life and increasing its bioavailability.

Antioxidant Activity

L-Carnosine is a potent antioxidant that acts through multiple mechanisms:

-

ROS Scavenging: It directly scavenges various reactive oxygen species, including hydroxyl radicals and superoxide anions.

-

Metal Ion Chelation: L-Carnosine can chelate pro-oxidant metal ions like copper and iron, preventing them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.

-

Inhibition of Lipid Peroxidation: It protects cell membranes from oxidative damage by inhibiting lipid peroxidation.

The antioxidant activity of L-Carnosine is primarily attributed to the imidazole ring of the histidine residue. It is hypothesized that deuteration of the C-H bonds on the imidazole ring could potentially enhance its antioxidant capacity by making these bonds more resistant to oxidative cleavage, although direct experimental evidence is currently lacking.

Table 2: In Vitro Antioxidant Activity of L-Carnosine

| Assay | L-Carnosine Concentration | Inhibition (%) | Oxidizing System | Reference(s) |

| Deoxyribose oxidation | 10 mM | 56 ± 5 | Fe²⁺-H₂O₂-EDTA | |

| Deoxyribose oxidation | 10 mM | 40 ± 11 | Fe³⁺-H₂O₂-EDTA | |

| Deoxyribose oxidation | 10 mM | 30 ± 11 | Cu²⁺-H₂O₂-EDTA | |

| DNA damage | 10 mM | 84 ± 9 | Cu²⁺-H₂O₂-ascorbate | |

| DNA damage | 10 mM | 61 ± 14 | Fe²⁺-H₂O₂-ascorbate | |

| α-glucosidase inhibition | 100 µg/mL | 62.70 | - | |

| ABTS radical scavenging | 100 µg/mL | >90% (compared to BHT) | ABTS |

Note: This data is for non-deuterated L-Carnosine. Comparative data for deuterated L-Carnosine is not available in the cited literature.

Antiglycation Effects

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases.

L-Carnosine is a potent antiglycating agent that can:

-

React with Carbonyl Groups: It can directly react with and detoxify reactive carbonyl species (RCS), such as methylglyoxal and glyoxal, which are precursors of AGEs.

-

Inhibit Protein Cross-linking: L-Carnosine can prevent the formation of protein cross-links induced by glycation.

The antiglycation activity is attributed to the ability of the amino group of the β-alanine moiety and the imidazole ring to compete with the amino groups of biomolecules for reactive carbonyls. Deuteration could potentially influence the rate of these reactions, but further research is needed to confirm this.

Table 3: Antiglycation Activity of L-Carnosine

| Assay | L-Carnosine Concentration | Protective Effect | Model System | Reference(s) |

| Glucose-induced toxicity | ≥ 20 mM | Prevents decrease in cell viability | E. coli culture | |

| Methylglyoxal-induced toxicity | ≥ 10 mM | Allows growth to maximum density | E. coli culture | |

| Carboxymethyl lysine (CML) formation | Not specified | Prevents increase in CML levels | E. coli culture with glucose | |

| BSA-glucose assay | 100 ppm | 52.19 ± 0.39% inhibition | In vitro | |

| BSA-MGO assay | 100 ppm | 49.64 ± 0.27% inhibition | In vitro |

Note: This data is for non-deuterated L-Carnosine. Comparative data for deuterated L-Carnosine is not available in the cited literature.

Neuroprotective Functions

L-Carnosine has demonstrated significant neuroprotective effects in various models of neurological disorders. Its neuroprotective mechanisms are multi-faceted and include:

-

Antioxidant and Antiglycation activities: As described above, these activities help to mitigate oxidative stress and AGE-related damage in the brain.

-

Modulation of Signaling Pathways: L-Carnosine can influence key signaling pathways involved in cell survival and inflammation, such as the Nrf2 pathway.

Deuterated L-Carnosine, with its expected longer half-life, could provide more sustained neuroprotection, making it a potentially more effective therapeutic agent for chronic neurodegenerative conditions.

Signaling Pathways

L-Carnosine has been shown to modulate several key signaling pathways, contributing to its protective effects.

-

Nrf2/ARE Pathway: L-Carnosine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide range of antioxidant and detoxification enzymes. By activating Nrf2, L-Carnosine enhances the endogenous antioxidant capacity of cells.

Caption: Nrf2 Signaling Pathway Activation by Deuterated L-Carnosine.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Synthesis of Deuterated L-Carnosine (Pyrrolylcarnosine as an example)

Objective: To synthesize deuterated pyrrolylcarnosine using isotopic exchange.

Materials:

-

Pyrrolylcarnosine (PC)

-

Deuterium gas (D₂)

-

Heavy water (D₂O)

-

Solid-phase or liquid-phase reaction setup

-

Temperature control system

Protocol (Liquid-Phase Method):

-

Dissolve pyrrolylcarnosine in heavy water (D₂O).

-

For enhanced deuterium incorporation, pretreat the reaction mixture with deuterium gas.

-

Heat the reaction mixture to a specific temperature to facilitate isotope exchange. Higher temperatures can lead to more even deuterium incorporation.

-

Monitor the reaction progress using mass spectrometry to determine the extent of deuteration.

-

Upon completion, purify the deuterated product. The cited study achieved a yield of 70% with more than seven deuterium atoms incorporated per molecule.

In Vitro Antioxidant Activity Assay (Deoxyribose Oxidation)

Objective: To assess the hydroxyl radical scavenging activity of L-Carnosine.

Materials:

-

L-Carnosine solution (e.g., 10 mM)

-

Deoxyribose solution

-

Phosphate buffer

-

Fe²⁺, Fe³⁺, or Cu²⁺ solution

-

EDTA solution

-

H₂O₂ solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing deoxyribose, phosphate buffer, the metal ion-EDTA complex, and the L-Carnosine solution.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture to develop a colored product from the reaction of TBA with deoxyribose degradation products.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

-

Calculate the percentage inhibition of deoxyribose oxidation by comparing the absorbance of the sample with that of a control without L-Carnosine.

In Vitro Antiglycation Assay (BSA-Glucose Assay)

Objective: To evaluate the ability of L-Carnosine to inhibit the formation of AGEs.

Materials:

-

Bovine Serum Albumin (BSA) solution

-

Glucose solution

-

L-Carnosine solution at various concentrations

-

Phosphate buffer (pH 7.4)

-

Sodium azide (as a preservative)

-

Spectrofluorometer

Protocol:

-

Prepare reaction mixtures containing BSA, glucose, and different concentrations of L-Carnosine in phosphate buffer. Include a control with no L-Carnosine and a blank with no glucose.

-

Incubate the mixtures in the dark at 37°C for an extended period (e.g., 7-14 days).

-

After incubation, measure the fluorescence intensity of the solutions at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Calculate the percentage inhibition of AGE formation for each L-Carnosine concentration relative to the control.

Experimental and Logical Workflow Diagrams

Caption: General Experimental Workflow for Deuterated L-Carnosine Research.

Conclusion and Future Directions

Deuterated L-Carnosine represents a promising therapeutic agent with the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. The primary advantage of deuteration is the expected increase in resistance to enzymatic hydrolysis by carnosinase, which could lead to enhanced bioavailability and a longer duration of action. While the core biological functions of L-Carnosine, including its antioxidant, antiglycation, and neuroprotective effects, are well-documented, there is a critical need for direct comparative studies to quantify the impact of deuteration on these activities.

Future research should focus on:

-

Quantitative Comparative Studies: Directly comparing the antioxidant and antiglycation potency of deuterated versus non-deuterated L-Carnosine.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth in vivo studies in relevant animal models and eventually humans to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated L-Carnosine.

-

Mechanism of Action: Investigating whether deuteration alters the interaction of L-Carnosine with its molecular targets and its modulation of signaling pathways.

A deeper understanding of these aspects will be crucial for the successful translation of deuterated L-Carnosine from a promising chemical entity to a clinically effective therapeutic.

References

A Technical Comparison of L-Carnosine and L-Carnosine-d4 for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the properties of L-Carnosine and its deuterated analog, L-Carnosine-d4. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering detailed information on their respective physicochemical properties, pharmacokinetics, and analytical methodologies.

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with a multitude of physiological roles, including pH buffering, antioxidant activities, and anti-glycation effects.[1] Its therapeutic potential is being explored for a range of conditions, from metabolic disorders to neurodegenerative diseases. This compound, a deuterated version of L-Carnosine where four hydrogen atoms on the β-alanine moiety are replaced with deuterium, is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of L-Carnosine.[2] Understanding the comparative properties of these two molecules is crucial for robust experimental design and data interpretation.

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

| Property | L-Carnosine | This compound | Reference(s) |

| Chemical Formula | C₉H₁₄N₄O₃ | C₉H₁₀D₄N₄O₃ | [3] |

| Molecular Weight | 226.23 g/mol | 230.26 g/mol | [2][3] |

| CAS Number | 305-84-0 | 2714339-90-7 | |

| Appearance | White crystalline solid | Solid | |

| Solubility in Water | 333 g/L at 25°C | Slightly soluble | |

| pKa | pKa1 ≈ 2.6, pKa2 ≈ 6.8, pKa3 ≈ 9.5 | Not explicitly reported, expected to be very similar to L-Carnosine | |

| Stability | Stable under standard conditions. Aqueous solutions are recommended to be stored for no more than one day. | Stable. Used as an internal standard, indicating high stability during analytical procedures. |

Pharmacokinetic Properties: The Kinetic Isotope Effect

The primary difference in the in vivo behavior of L-Carnosine and this compound is expected to arise from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds.

L-Carnosine is primarily hydrolyzed in the body by the enzyme carnosinase into its constituent amino acids, β-alanine and L-histidine. The deuteration at the β-alanine moiety in this compound could potentially slow down this enzymatic hydrolysis, leading to a longer plasma half-life and increased overall exposure (AUC). However, direct comparative pharmacokinetic studies are limited. A study on d-carnosine (the D-isomer, not deuterated) showed that resistance to carnosinase is a key factor for its potential therapeutic efficacy.

Table 2: Postulated Comparative Pharmacokinetic Parameters

| Parameter | L-Carnosine | This compound (Predicted) | Rationale |

| Absorption | Rapidly absorbed | Likely similar to L-Carnosine | Absorption mechanisms are unlikely to be significantly affected by deuteration. |

| Metabolism | Rapidly hydrolyzed by carnosinase | Slower rate of hydrolysis by carnosinase | Kinetic Isotope Effect due to stronger C-D bonds at the site of enzymatic attack. |

| Half-life (t½) | Short | Potentially longer | Slower metabolism would lead to a longer persistence in circulation. |

| Area Under the Curve (AUC) | Lower | Potentially higher | Slower clearance would result in greater overall drug exposure. |

Note: The predicted pharmacokinetic parameters for this compound are based on the general principles of the kinetic isotope effect and require confirmation through direct experimental studies.

Experimental Protocols

The most common application of this compound is as an internal standard for the quantification of L-Carnosine in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of L-Carnosine in Biological Samples using HPLC-MS/MS

This protocol provides a general framework for the analysis. Specific parameters may need to be optimized based on the instrumentation and matrix.

4.1.1. Sample Preparation

-

Matrix: Plasma, serum, tissue homogenates.

-

Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 1 µM).

-

Vortex: Mix vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

4.1.2. HPLC Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium acetate and 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.2 mL/min.

-

Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Carnosine: Precursor ion (m/z) 227.1 -> Product ion (m/z) 110.1.

-

This compound: Precursor ion (m/z) 231.1 -> Product ion (m/z) 110.1.

-

-

Optimization: Cone voltage and collision energy should be optimized for each compound to achieve maximum sensitivity.

4.1.4. Workflow Diagram

Signaling Pathways and Potential Impact of Deuteration

L-Carnosine has been shown to modulate several signaling pathways, contributing to its protective effects. These include the inhibition of the mTOR signaling pathway and the activation of the STAT3 signaling pathway, which is involved in inhibiting neuronal apoptosis.

The potential impact of deuteration on these signaling activities is currently unknown and represents an area for future research. A slower metabolism of this compound could lead to a more sustained interaction with cellular targets, potentially enhancing or prolonging its effects on these pathways.

L-Carnosine Biosynthesis and Degradation Pathway

Postulated Effect of Deuteration on L-Carnosine's Action

Conclusion

This compound serves as an indispensable tool for the accurate bioanalysis of L-Carnosine. While its physicochemical properties are largely similar to its non-deuterated counterpart, the key difference lies in its metabolic stability due to the kinetic isotope effect. This property suggests that this compound may exhibit a longer half-life and greater systemic exposure in vivo. Further research is warranted to directly compare the pharmacokinetic and pharmacodynamic profiles of L-Carnosine and this compound to fully elucidate the therapeutic potential of deuterated carnosine analogs. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on studies involving these compounds.

References

The Role of L-Carnosine-d4 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-carnosine (β-alanyl-L-histidine), a naturally occurring dipeptide, has garnered significant attention in metabolic research due to its multifaceted protective effects. It exhibits potent antioxidant, anti-inflammatory, and anti-glycating properties, making it a promising therapeutic agent for a range of metabolic disorders, including diabetes, metabolic syndrome, and cardiovascular disease.[1][2] To accurately investigate its pharmacokinetics, bioavailability, and metabolic fate, a stable isotope-labeled internal standard is indispensable. L-Carnosine-d4, a deuterated analog of L-carnosine, serves as the gold standard for quantitative analysis by mass spectrometry, enabling precise and reliable measurements in complex biological matrices. This technical guide provides an in-depth overview of the role of this compound in metabolic research, complete with quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: L-Carnosine Supplementation and Metabolic Markers

The following tables summarize the quantitative effects of L-carnosine supplementation on key metabolic markers from various human clinical trials.

| Table 1: Effects of L-Carnosine on Glycemic Control | ||||

| Study | Dosage | Duration | Parameter | Change in Carnosine Group |

| Houjeghani et al. | 1 g/day | 12 weeks | Fasting Glucose | ↓ 13.1 mg/dL |

| Houjeghani et al. | 1 g/day | 12 weeks | HbA1c | ↓ 0.6% |

| de Courten et al. | 2 g/day | 12 weeks | 2-hour Glucose (in IGT) | ↓ |

| de Courten et al. | 2 g/day | 12 weeks | Fasting Insulin | Hampered increase |

| de Courten et al. | 2 g/day | 12 weeks | Insulin Resistance (HOMA-IR) | Hampered increase |

| Table 2: Effects of L-Carnosine on Lipid Profile and Inflammation | ||||

| Study | Dosage | Duration | Parameter | Change in Carnosine Group |

| Houjeghani et al. | 1 g/day | 12 weeks | Triglycerides | ↓ 29.8 mg/dL |

| Houjeghani et al. | 1 g/day | 12 weeks | TNF-α | ↓ |

| Various (Meta-analysis) | 0.5-2 g/day | 1-12 weeks | C-Reactive Protein (CRP) | ↓ |

| Various (Meta-analysis) | 0.5-2 g/day | 1-12 weeks | Malondialdehyde (MDA) | ↓ |

Experimental Protocols

Protocol 1: Quantification of L-Carnosine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol details a robust and sensitive method for the accurate measurement of L-carnosine concentrations in human plasma.

1. Materials and Reagents:

-

L-Carnosine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma samples (collected in EDTA tubes)

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 ACN:water with 0.1% FA).

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: Acquity Peptide BEH C18, 1.7 µm, 2.1 x 150 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute the analyte. For example: 0-2 min, 3% B; 2-6 min, 3-50% B; 6-10 min, 50-90% B; 10-12 min, 90% B; 12-15 min, 90-3% B; 15-18 min, 3% B.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 4 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

L-Carnosine: Precursor ion (m/z) 227.2 → Product ions (m/z) 110.1, 156.2[3]

-

This compound: Precursor ion (m/z) 231.2 → Product ions (m/z) 114.1, 160.2 (hypothetical, based on a 4 Da shift; actual transitions should be optimized)

-

-

Collision Energy: Optimize for each transition (e.g., 25 V).[3]

-

4. Data Analysis:

-

Quantify L-carnosine by calculating the peak area ratio of the analyte to the this compound internal standard.

-

Generate a calibration curve using known concentrations of L-carnosine standard spiked with a fixed concentration of the internal standard.

Protocol 2: Extraction of L-Carnosine from Muscle Tissue

This protocol outlines the procedure for extracting L-carnosine from muscle biopsy samples for subsequent analysis.

1. Materials and Reagents:

-

Frozen muscle tissue sample

-

Homogenization buffer (e.g., phosphate-buffered saline, PBS)

-

Perchloric acid (PCA), 0.6 M

-

Potassium carbonate (K2CO3), 2 M

-

This compound (internal standard)

2. Extraction Procedure:

-

Weigh the frozen muscle tissue (typically 20-50 mg).

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.

-

Add an equal volume of ice-cold 0.6 M PCA to the homogenate to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding 2 M K2CO3 dropwise until the pH is approximately 7.0.

-

Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted L-carnosine.

-

Spike with a known amount of this compound.

-

The sample is now ready for LC-MS/MS analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

L-Carnosine and Insulin Signaling

L-carnosine has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.[4] One of the proposed mechanisms is its ability to scavenge reactive carbonyl species (RCS) like methylglyoxal (MGO), which can impair insulin signaling by modifying key proteins.

Caption: L-Carnosine's role in preserving insulin signaling by scavenging methylglyoxal.

L-Carnosine and the HIF-1α/VEGF Pathway

L-carnosine can also modulate angiogenic signaling pathways, such as the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) pathway. This has implications for tissue repair and vascular health.

Caption: L-Carnosine promotes HIF-1α stabilization, leading to increased VEGF expression.

Experimental Workflow: Metabolomics Study using this compound

This workflow outlines the key steps in a typical metabolomics study investigating the effects of an intervention on L-carnosine levels.

Caption: A typical experimental workflow for a metabolomics study using this compound.

Conclusion

This compound is an essential tool for researchers in the field of metabolic science. Its use as an internal standard ensures the accuracy and reliability of quantitative studies, which are crucial for understanding the therapeutic potential of L-carnosine. The detailed protocols and workflows provided in this guide, along with the summarized clinical data and pathway visualizations, offer a comprehensive resource for scientists and drug development professionals. As research into the beneficial effects of L-carnosine continues to expand, the role of this compound in enabling high-quality, reproducible research will become even more critical.

References

- 1. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of multiple reaction monitoring assay for quantification of carnosine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosine increases insulin-stimulated glucose uptake and reduces methylglyoxal-modified proteins in type-2 diabetic human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Heavy Dipeptide: Early Research and Discovery of Deuterated Carnosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine (β-alanyl-L-histidine), a dipeptide discovered at the turn of the 20th century by Russian scientist W. S. Gulevich, has long been a subject of scientific curiosity due to its high concentrations in excitable tissues like muscle and brain.[1] Its multifaceted roles as a pH buffer, antioxidant, and metal-ion chelator have made it a target for therapeutic investigation.[2] The advent of stable isotope chemistry, particularly the discovery of deuterium by Harold Urey in 1931, opened new avenues for biochemical research.[3] The substitution of hydrogen with its heavy, stable isotope, deuterium, provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the pharmacokinetic profiles of bioactive molecules.[4][5] This technical guide delves into the early research and discovery of deuterated carnosine, exploring the foundational motivations for its synthesis, the experimental protocols for its creation and characterization, and the quantitative data that underpins its utility in scientific inquiry. While specific early publications on the initial synthesis of deuterated carnosine are scarce, this guide reconstructs the likely scientific context and methodologies based on contemporaneous advances in peptide chemistry and isotopic labeling.

The primary impetus for the deuteration of carnosine stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond. This principle has significant implications for drug development, as deuteration at metabolically vulnerable sites can slow down enzymatic degradation, thereby increasing the drug's half-life and bioavailability. For a molecule like carnosine, which is rapidly hydrolyzed in the body by the enzyme carnosinase, deuteration offers a potential strategy to enhance its stability and therapeutic efficacy. Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis by mass spectrometry, allowing for precise measurements of their non-deuterated counterparts in biological samples.

Synthesis of Deuterated Carnosine: A Methodological Overview

The synthesis of deuterated carnosine in the early days of isotopic research would have logically proceeded through the synthesis of its deuterated constituent amino acids, β-alanine and L-histidine, followed by peptide coupling.

Synthesis of Deuterated β-Alanine and L-Histidine

Early methods for deuterium labeling of amino acids often relied on hydrogen-deuterium exchange reactions catalyzed by acids, bases, or metals. These reactions typically involve the use of deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: General Method for Deuteration of Amino Acid Precursors

-

Preparation of the Reaction Mixture: The amino acid precursor (β-alanine or L-histidine) is dissolved in a deuterated solvent, typically D₂O.

-

Catalyst Addition: A catalyst, such as a strong acid (e.g., DCl in D₂O), a strong base (e.g., NaOD in D₂O), or a metal catalyst (e.g., platinum or palladium on carbon), is added to the reaction mixture.

-

Heating and Incubation: The mixture is heated to facilitate the exchange of protons with deuterons at specific positions on the amino acid molecule. The temperature and duration of the reaction are critical parameters that control the extent and selectivity of deuteration.

-

Quenching and Purification: After the desired level of deuteration is achieved, the reaction is quenched, and the deuterated amino acid is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

-

Characterization: The purity and extent of deuteration of the final product are determined using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Modern methods for the synthesis of deuterated amino acids offer greater control and efficiency. For instance, palladium-catalyzed H/D exchange protocols have been developed for the synthesis of β-deuterated amino acids. Similarly, various methods for the selective deuteration of L-histidine have been reported, often involving isotope exchange in a fully deuterated medium.

Peptide Coupling

Once the deuterated amino acid precursors are obtained, they can be coupled to form deuterated carnosine using standard peptide synthesis methods. In the mid-20th century, solution-phase peptide synthesis was the predominant method.

Experimental Protocol: Solution-Phase Synthesis of Deuterated Carnosine

-

Protection of Functional Groups: The amino group of the deuterated β-alanine and the carboxylic acid group of the deuterated L-histidine are protected with suitable protecting groups to prevent side reactions during peptide bond formation.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected, deuterated β-alanine is activated using a coupling reagent to facilitate the formation of the amide bond.

-

Peptide Bond Formation: The activated, protected, and deuterated β-alanine is reacted with the protected, deuterated L-histidine to form the protected, deuterated dipeptide.

-

Deprotection: The protecting groups are removed from the dipeptide to yield deuterated carnosine.

-

Purification and Characterization: The final product is purified using techniques like chromatography and characterized by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and isotopic enrichment.

Characterization of Deuterated Carnosine

The characterization of deuterated carnosine relies on analytical techniques that can differentiate between isotopes.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound and the extent of isotopic labeling. In the context of deuterated carnosine, MS can precisely measure the mass shift resulting from the replacement of hydrogen atoms with deuterium atoms, thereby confirming the incorporation of the heavy isotope. Early mass spectrometry of peptides was challenging due to their low volatility, but the development of techniques like fast atom bombardment (FAB) in the 1980s revolutionized the field.

Experimental Protocol: Mass Spectrometric Analysis of Deuterated Carnosine

-

Sample Preparation: A solution of the synthesized deuterated carnosine is prepared.

-

Ionization: The sample is ionized using an appropriate ionization technique (e.g., electrospray ionization or MALDI in modern instruments).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the deuterated carnosine and to calculate the number of incorporated deuterium atoms based on the mass difference compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules and for identifying the specific sites of isotopic labeling. ¹H NMR spectra of deuterated compounds show a decrease in the intensity of signals corresponding to the positions where hydrogen has been replaced by deuterium. ²H (deuterium) NMR can be used to directly observe the deuterium signals.

Experimental Protocol: NMR Spectroscopic Analysis of Deuterated Carnosine

-

Sample Preparation: The deuterated carnosine is dissolved in a suitable NMR solvent (e.g., D₂O).

-

Data Acquisition: ¹H and/or ²H NMR spectra are acquired on an NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and signal intensities in the spectra are analyzed to confirm the structure of the dipeptide and to identify the positions and extent of deuterium incorporation.

Quantitative Data and Applications

Table 1: Synthesis and Deuteration of Pyrrolylcarnosine (Modern Example)

| Method | Deuterium Source | Yield (%) | Number of Deuterium Atoms Incorporated | Reference |

| Isotope Exchange | Deuterated Water | 70 | >7 |

This table summarizes data from recent studies on a carnosine derivative and is presented as an example of the quantitative analysis performed in such research.

The primary applications of deuterated carnosine in early research would have been in metabolic studies and in investigations of the kinetic isotope effect. By using deuterated carnosine as a tracer, researchers could follow its absorption, distribution, metabolism, and excretion in biological systems. Kinetic studies comparing the enzymatic hydrolysis of deuterated and non-deuterated carnosine would provide insights into the reaction mechanism of carnosinase and the potential for deuterium to stabilize the molecule against degradation.

Visualizing the Workflow and Concepts

Synthesis and Analysis Workflow

The overall process of synthesizing and analyzing deuterated carnosine can be visualized as a workflow.

The Kinetic Isotope Effect

The fundamental principle behind the enhanced stability of deuterated compounds is the kinetic isotope effect (KIE). This can be illustrated with a simple energy diagram.

Conclusion

The development of deuterated carnosine represents a convergence of early 20th-century discoveries in biochemistry and nuclear chemistry. While the historical record may not pinpoint a single "discovery" moment, the scientific rationale for its creation is clear. The unique properties of deuterium make it an invaluable tool for enhancing the metabolic stability of peptides and for acting as a tracer in biological systems. The methodologies for synthesizing and characterizing deuterated carnosine have evolved significantly, from early solution-phase chemistry and rudimentary analytical techniques to modern, highly efficient protocols and sophisticated instrumentation. The foundational principles, however, remain the same. The study of deuterated carnosine and its derivatives continues to be an active area of research, with ongoing efforts to leverage the power of isotopic labeling to unlock the full therapeutic potential of this remarkable dipeptide.

References

- 1. Synthesis of selectively labeled histidine and its methylderivatives with deuterium, tritium, and carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masspec.scripps.edu [masspec.scripps.edu]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. deuterium - Students | Britannica Kids | Homework Help [kids.britannica.com]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Leveraging L-Carnosine-d4 as a Metabolic Tracer in Preclinical and Clinical Research

Executive Summary

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant physiological roles, including pH buffering, antioxidant activities, and anti-glycation properties.[1][2][3] Found in high concentrations in excitable tissues like muscle and brain, its metabolism is a key area of interest in studies related to aging, metabolic disorders, and neuroprotection.[1][2] Stable isotope-labeled compounds are invaluable tools for tracing metabolic pathways and quantifying endogenous molecules with high precision. L-Carnosine-d4, a deuterated analog, serves as an ideal metabolic tracer and internal standard for mass spectrometry-based quantification. This guide provides an in-depth overview of the core concepts, experimental workflows, and detailed protocols for effectively using this compound as a metabolic tracer in research settings.

Core Concepts: L-Carnosine Metabolism

Understanding the metabolic fate of L-Carnosine is fundamental to designing and interpreting tracer studies. Its lifecycle is governed by two key enzymatic processes: synthesis and degradation.

-

Synthesis: L-Carnosine is synthesized from its precursor amino acids, β-alanine and L-histidine, by the enzyme Carnosine Synthase (CARNS1). β-alanine is typically the rate-limiting substrate for this reaction.

-

Degradation: The hydrolysis of L-Carnosine back into β-alanine and L-histidine is catalyzed by carnosinases. There are two main isoforms: serum carnosinase (CN1), which is highly active in human blood and results in rapid degradation of circulating carnosine, and tissue carnosinase (CN2), a cytosolic dipeptidase. The high activity of CN1 in humans presents a challenge for the systemic bioavailability of orally administered carnosine.

The metabolic pathway below illustrates this lifecycle. When this compound is introduced, it follows the same pathway, allowing researchers to distinguish the tracer from the endogenous pool and track its conversion into labeled metabolites.

Experimental Design and Workflow

Using this compound as a tracer involves its administration to a biological system (in vivo or in vitro) and subsequent measurement of the labeled parent compound and its metabolites over time. This approach allows for the determination of pharmacokinetics, bioavailability, and pathway flux.

A typical experimental workflow for an in vivo study is outlined below.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous execution of analytical protocols. The following sections detail methods for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Plasma Sample Preparation for LC-MS/MS

This protocol is designed to precipitate proteins and extract L-Carnosine and its labeled analog from plasma for analysis.

-

Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

-

Aliquoting: In a clean microcentrifuge tube, aliquot 50 µL of plasma.

-

Internal Standard Spiking: Add 10 µL of a known concentration of the internal standard (if different from the tracer, e.g., L-Carnosine-¹³C₉,¹⁵N₄) to each sample, vortex briefly. For tracer experiments where this compound is the analyte of interest, this step is omitted.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. This ratio (4:1 organic solvent to plasma) is effective for precipitating the majority of proteins.

-

Vortex & Incubate: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte, to a new clean tube or an HPLC vial for analysis. Avoid disturbing the protein pellet.

-

Evaporation & Reconstitution (Optional): For concentrating the sample, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol: LC-MS/MS Analysis

LC-MS/MS provides the sensitivity and specificity required to differentiate and quantify endogenous L-Carnosine (d0) and the this compound (d4) tracer. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.

Table 1: Example LC-MS/MS Parameters for L-Carnosine Quantification

| Parameter | Setting | Rationale |

|---|---|---|

| LC Column | HILIC or Mixed-Mode Column (e.g., Primesep 100) | Provides good retention and separation for polar molecules like carnosine. |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse-phase and HILIC chromatography. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |

| Gradient | Optimized based on column and system (e.g., 95% B to 40% B over 5 min) | Elutes analytes of interest with good peak shape and separation from matrix components. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale chromatography. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Carnosine readily forms positive ions in solution. |

| MRM Transitions | See Table 2 | Specific precursor-product ion pairs ensure high selectivity and sensitivity for quantification. |

| Collision Energy | Optimized for each transition | Maximizes the signal of the product ion for increased sensitivity. |

Table 2: MRM Transitions for L-Carnosine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| L-Carnosine (Endogenous) | 227.1 | 110.1 | The 110.1 m/z fragment corresponds to the histidinyl immonium ion. |

| this compound (Tracer) | 231.1 | 110.1 | The deuterium label is on the β-alanine moiety, so the histidine fragment remains unchanged. |

Data Presentation and Interpretation

Raw data from the LC-MS/MS is processed to generate concentration values for both the endogenous (d0) and tracer (d4) forms of L-Carnosine at each time point. This data should be tabulated clearly to facilitate pharmacokinetic analysis.

Quantitative Data Summary

A calibration curve should be generated using standards of known concentration to ensure accurate quantification. The results can be presented as follows.

Table 3: Example Pharmacokinetic Data from a Single Subject After Oral this compound Administration

| Time Point (hours) | L-Carnosine (d0) Plasma Conc. (µM) | This compound (Tracer) Plasma Conc. (µM) |

|---|---|---|

| 0 (Baseline) | 0.45 | 0.00 |

| 0.5 | 0.48 | 55.2 |

| 1.0 | 0.51 | 180.6 |

| 2.0 | 0.49 | 95.3 |

| 4.0 | 0.46 | 20.1 |

| 8.0 | 0.45 | 2.5 |

| 24.0 | 0.44 | < LOQ* |

*LOQ: Limit of Quantification

Interpretation of Results

The data presented in Table 3 allows for the calculation of key pharmacokinetic parameters for this compound, such as:

-

Cmax: The maximum observed plasma concentration (180.6 µM).

-

Tmax: The time at which Cmax is reached (1.0 hour).

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

Half-life (t½): The time required for the plasma concentration to decrease by half.

By tracking the appearance of labeled metabolites (e.g., d4-β-alanine), researchers can also quantify the rate of carnosine degradation and the flux through related metabolic pathways. Comparing the pharmacokinetics of the tracer in different populations (e.g., healthy vs. diabetic subjects) can reveal disease-related alterations in carnosine metabolism and carnosinase activity.

Applications and Advanced Considerations

The use of this compound as a metabolic tracer has broad applications in biomedical research and drug development.

-

Disease Pathophysiology: Investigating alterations in carnosine metabolism in conditions like diabetes, metabolic syndrome, and neurodegenerative diseases.

-

Drug Development: Evaluating the efficacy of carnosinase inhibitors by measuring their impact on the half-life of this compound.

-

Nutritional Science: Assessing the bioavailability and metabolic fate of carnosine from dietary supplements and functional foods.

Considerations:

-

Deuterium Isotope Effects: While generally minimal, kinetic isotope effects can sometimes alter reaction rates. This should be considered when interpreting flux data.

-

Tracer Purity: Ensure the chemical and isotopic purity of the this compound standard to guarantee analytical accuracy.

-

Baseline Levels: Account for baseline endogenous levels of L-Carnosine when calculating metabolic parameters.

References

Methodological & Application

Application Notes and Protocols for L-Carnosine-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Carnosine-d4 as an internal standard in the quantitative analysis of L-Carnosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

L-Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with significant physiological roles, including antioxidant activity, pH buffering, and metal ion chelation.[1] Accurate quantification of L-Carnosine in biological matrices is crucial for understanding its role in health and disease, as well as for pharmacokinetic studies in drug development. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, and this compound serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte.[2][3][4] this compound is a deuterated form of L-Carnosine, with the formal name (3-aminopropanoyl-2,2,3,3-d4)-L-histidine.[2]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is independent of variations in sample preparation, injection volume, and ionization efficiency.

Experimental Workflow

The general workflow for the quantification of L-Carnosine using this compound as an internal standard is depicted below.

References

LC-MS/MS protocol for quantifying L-Carnosine with L-Carnosine-d4.

An LC-MS/MS protocol for the quantification of L-Carnosine using L-Carnosine-d4 as an internal standard has been developed for accurate and sensitive measurement in biological samples. This method is crucial for researchers, scientists, and professionals in drug development who are studying the roles of L-Carnosine in various physiological and pathological processes.

Application Note

Introduction

L-Carnosine, a dipeptide composed of β-alanine and L-histidine, is naturally present in various tissues, with particularly high concentrations in the brain and skeletal muscle. It exhibits a range of biological activities, including antioxidant properties, pH-buffering capacity, and anti-glycation effects. Accurate quantification of L-Carnosine in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding its therapeutic potential and mechanism of action. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Carnosine, utilizing this compound as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Methodology

The method involves a straightforward sample preparation procedure, followed by chromatographic separation on a reversed-phase column and detection using a triple quadrupole mass spectrometer. The use of this compound as an internal standard compensates for potential variations during sample preparation and matrix effects during ionization.

Experimental Protocol

1. Materials and Reagents

-

L-Carnosine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Carnosine and this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the L-Carnosine stock solution in an appropriate solvent (e.g., 50:50 ACN/water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation

-

Thaw frozen biological samples on ice.

-

To 50 µL of sample (plasma, serum, or tissue homogenate), add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 2% B; 1-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-6 min: 2% B |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| L-Carnosine | 227.1 | 110.1 | 0.025 | 30 | 15 |

| This compound | 231.1 | 114.1 | 0.025 | 30 | 15 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of L-Carnosine.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Workflow for L-Carnosine quantification by LC-MS/MS.

Application Note: Quantification of L-Carnosine in Human Plasma using a Validated LC-MS/MS Method with L-Carnosine-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of L-Carnosine in human plasma samples. The protocol employs a straightforward protein precipitation extraction procedure and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for analysis. L-Carnosine-d4 is used as an internal standard to ensure accuracy and precision. This method is suitable for clinical research and drug development applications where reliable measurement of L-Carnosine levels is required.

Introduction

L-Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide found in high concentrations in muscle and brain tissues. It possesses antioxidant, anti-glycation, and pH-buffering capabilities, making it a molecule of significant interest in research related to aging, neurological disorders, and metabolic diseases.[1] Accurate quantification of L-Carnosine in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. However, its concentration in plasma is typically low due to the activity of the enzyme carnosinase, which rapidly hydrolyzes it.[1] This necessitates a highly sensitive and specific analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.[2]

This document provides a comprehensive protocol for the quantification of L-Carnosine in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of L-Carnosine in plasma is depicted below.

Figure 1: Experimental workflow for L-Carnosine quantification.

Materials and Reagents

-

L-Carnosine (≥99% purity)

-

This compound (isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced ethically)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

-

L-Carnosine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnosine in ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the L-Carnosine stock solution with ultrapure water to create calibration standards.

-

IS Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

Add 20 µL of the 1 µg/mL this compound IS working solution to each tube (except for blank samples) and vortex briefly.

-

Add 400 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters